molecular formula C17H15BrO4 B14194945 Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- CAS No. 833484-86-9

Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-

Cat. No.: B14194945
CAS No.: 833484-86-9
M. Wt: 363.2 g/mol
InChI Key: QKHLMKZKAGSRSK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with a bromine atom and a propionyl group attached to a phenoxy methyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Bromination: The aromatic ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The phenoxy group is introduced through an esterification reaction involving phenol and an appropriate esterifying agent.

    Hydrolysis: The final step involves hydrolysis to convert the ester group into the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-bromo-: Similar structure but lacks the propionyl and phenoxy methyl groups.

    Benzoic acid, 4-phenoxy-: Similar structure but lacks the bromine and propionyl groups.

    Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-, methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness

Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- is unique due to the presence of both the bromine atom and the propionyl group attached to the phenoxy methyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

CAS No.

833484-86-9

Molecular Formula

C17H15BrO4

Molecular Weight

363.2 g/mol

IUPAC Name

4-[(4-bromo-2-propanoylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C17H15BrO4/c1-2-15(19)14-9-13(18)7-8-16(14)22-10-11-3-5-12(6-4-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21)

InChI Key

QKHLMKZKAGSRSK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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